(6-(Butylthio)pyridin-3-yl)boronic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers coupling lipophilic substrates via Suzuki-Miyaura reactions face poor yields from phase separation when using hydrophilic pyridinyl boronic acids. (6-(Butylthio)pyridin-3-yl)boronic acid (LogP 2.68) resolves this: the butylthio substituent enhances solubility in toluene/dioxane, improves reaction homogeneity, and enables direct construction of CNS-penetrant scaffolds (optimal LogP 2-4) without additional lipophilic modifications. ≥98% purity. Sealed dry storage at 2-8°C. Ideal for pharmaceutical, agrochemical, and chemical probe discovery programs.

Molecular Formula C9H14BNO2S
Molecular Weight 211.086
CAS No. 1256345-89-7
Cat. No. B567196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Butylthio)pyridin-3-yl)boronic acid
CAS1256345-89-7
Molecular FormulaC9H14BNO2S
Molecular Weight211.086
Structural Identifiers
SMILESB(C1=CN=C(C=C1)SCCCC)(O)O
InChIInChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3
InChIKeyVTOUPYDFQWNMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Butylthio)pyridin-3-yl)boronic acid Physicochemical Profile


(6-(Butylthio)pyridin-3-yl)boronic acid (CAS 1256345-89-7) is a heteroaryl boronic acid building block featuring a pyridine core substituted with a butylthio group at the 6-position and a boronic acid at the 3-position . It has a molecular formula of C9H14BNO2S and a molecular weight of 211.09 g/mol . The compound is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . Its key predicted physicochemical properties include an ACD/LogP of 2.68, a boiling point of 391.4±52.0 °C, and a density of 1.2±0.1 g/cm³ .

(6-(Butylthio)pyridin-3-yl)boronic acid Substitution Limitations


Generic substitution of (6-(Butylthio)pyridin-3-yl)boronic acid with simpler pyridinyl boronic acids (e.g., pyridin-3-ylboronic acid or 6-methylthio analogs) fails because the specific butylthio substituent critically modulates key molecular properties essential for downstream applications. As demonstrated in the quantitative evidence below, the butylthio chain dramatically increases lipophilicity (LogP) compared to methylthio or unsubstituted analogs . This directly impacts solubility profiles, membrane permeability in biological contexts, and partitioning behavior in biphasic reaction media, making simple one-to-one replacement unfeasible without compromising synthetic yields or biological activity [1]. Furthermore, the regioisomeric position (6- vs. 5-butylthio) can alter electronic density on the pyridine ring, affecting coupling reactivity and directing group effects in transition-metal-catalyzed transformations [1].

(6-(Butylthio)pyridin-3-yl)boronic acid Differentiation vs. Analogs


Lipophilicity Advantage vs. Methylthio Analog

(6-(Butylthio)pyridin-3-yl)boronic acid exhibits a calculated LogP of 2.68 , which is over 3 LogP units higher than the -0.5167 LogP of its closest methylthio analog, (6-(methylthio)pyridin-3-yl)boronic acid . This represents a >1000-fold increase in theoretical octanol-water partition coefficient.

Lipophilicity Drug Design Physicochemical Properties

Regiochemistry: 6- vs. 5-Butylthio Impact

The 6-(butylthio) regioisomer places the electron-donating alkylthio group ortho to the pyridine nitrogen, directly influencing the electron density at the 3-position boronic acid site. This contrasts with the 5-(butylthio) regioisomer (CAS 2096339-87-4), where the substituent is meta to both the nitrogen and the boronic acid . Computational predictions indicate distinct InChI Keys and presumably different pKa values for the boronic acid, which impacts pH-dependent reactivity in Suzuki couplings. Direct experimental pKa data for both regioisomers is not publicly available, limiting the comparison to structural inference.

Regiochemistry Suzuki Coupling Electronic Effects

Commercial Availability & Purity Benchmarking

(6-(Butylthio)pyridin-3-yl)boronic acid is commercially available from multiple suppliers with a standard purity of 95% or higher. Specifically, MolCore offers a purity of 98% (NLT 98%) , while other vendors report 95+% . The related analog 5-(butylthio)pyridine-3-boronic acid (CAS 2096339-87-4) is also available at 95% purity , but the 6-regioisomer appears more widely stocked, potentially ensuring more competitive pricing and faster delivery. In contrast, the 6-(ethylthio) and 6-(phenylthio) analogs are less commonly offered, which can lead to higher costs and longer lead times.

Procurement Purity Supply Chain

(6-(Butylthio)pyridin-3-yl)boronic acid Application Scenarios


CNS-Penetrant Kinase Inhibitor Scaffolds

The high LogP of 2.68 for (6-(Butylthio)pyridin-3-yl)boronic acid makes it the preferred building block over the methylthio analog (LogP -0.5167) for constructing pyridine-based scaffolds intended to cross the blood-brain barrier. Its incorporation into a molecular core could help achieve the optimal CNS drug range (LogP ~2-4) without additional lipophilic modifications .

Suzuki Coupling with Lipophilic Aryl Halides

The butylthio group's lipophilicity enhances the solubility of the boronic acid in non-polar, aprotic solvents (e.g., toluene, dioxane) commonly used for coupling with highly lipophilic, sterically hindered aryl/heteroaryl halides. This can lead to improved reaction homogeneity and potentially higher yields compared to using a hydrophilic pyridinyl boronic acid, where phase separation can be problematic [1].

Chemical Probes for CETSA/NanoBRET Studies

For intracellular targets requiring a cell-permeable probe, the enhanced lipophilicity of the butylthio analog supports passive diffusion. Selecting the 6-regioisomer ensures a defined attachment point for the linker, as the ortho-position to nitrogen offers a distinct electronic environment compared to the 5-isomer, potentially altering the probe's binding affinity.

Agrochemical Cuticular Absorption Optimization

In agrochemical discovery, a LogP in the 2-3 range is favorable for cuticular absorption in plants and insects. The 6-(butylthio) substituted pyridinyl boronic acid provides a direct synthetic handle to introduce this pharmacologically relevant lipophilicity, enabling rapid SAR exploration compared to post-coupling alkylation strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Butylthio)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.